molecular formula H18N6Rh+3 B1234755 Rhodium hexamine ion

Rhodium hexamine ion

Cat. No. B1234755
M. Wt: 205.09 g/mol
InChI Key: JGYYKTIOJIEIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaamminerhodium(3+) is a rhodium coordination entity.

Scientific Research Applications

  • Complex Formation and Characterization:

    • Rhodium(III) complexes with hexadentate ligands have been prepared and characterized, showing distinct geometrical isomers and spectral properties (Radanović et al., 1993).
  • Catalysis:

    • Rhodium complexes are used in hydroformylation processes, a key area in catalysis. These complexes have been linked to organic polymers and silica, showing significant catalytic activity and stability under various conditions (Allum et al., 1976).
    • Rhodium(I) complexes are also widely used in catalysis, including laboratory and industrial applications. Recent advances have been made in the synthesis of new preformed rhodium catalysts for improved efficiency and selectivity (Medici et al., 2021).
  • Material Science:

    • Investigations into the structural properties of rhodium have led to the discovery of hexagonal-close packed (hcp) Rhodium in nanoparticle form. This new form of Rhodium shows distinct structural properties from its bulk form (Huang et al., 2017).
  • Luminescence Studies:

    • Rhodium(III) ammine complexes have been studied for their luminescence properties. These studies have provided insights into the electronic structure and reactivity of these complexes (Thomas & Crosby, 1971).
  • Chemical Biology:

    • Rhodium complexes, due to their unique structure and reactivity, have been increasingly used in biological contexts, including medicinal chemistry and protein science. These applications highlight the potential of rhodium in the field of chemical biology (Ohata & Ball, 2018).

properties

Product Name

Rhodium hexamine ion

Molecular Formula

H18N6Rh+3

Molecular Weight

205.09 g/mol

IUPAC Name

azane;rhodium(3+)

InChI

InChI=1S/6H3N.Rh/h6*1H3;/q;;;;;;+3

InChI Key

JGYYKTIOJIEIKU-UHFFFAOYSA-N

Canonical SMILES

N.N.N.N.N.N.[Rh+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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